1-Methylquinolinium

Catalog No.
S577127
CAS No.
21979-19-1
M.F
C10H10N+
M. Wt
144.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylquinolinium

CAS Number

21979-19-1

Product Name

1-Methylquinolinium

IUPAC Name

1-methylquinolin-1-ium

Molecular Formula

C10H10N+

Molecular Weight

144.19 g/mol

InChI

InChI=1S/C10H10N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/q+1

InChI Key

RTQPKEOYPPMVGQ-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC2=CC=CC=C21

Synonyms

1-methylquinolinium, 1-methylquinolinium bromide, 1-methylquinolinium chloride, 1-methylquinolinium hydroxide, 1-methylquinolinium iodide, 1-methylquinolinium mesylate, 1-methylquinolinium monopicrate, 1-methylquinolinium pentaiodide, 1-methylquinolinium perchlorate, 1-methylquinolinium tetrafluoroborate (1-), 1-methylquinolinium triiodide

Canonical SMILES

C[N+]1=CC=CC2=CC=CC=C21

1-Methylquinolinium is a nitrogen-containing heterocyclic compound derived from quinoline, characterized by the presence of a methyl group at the nitrogen atom. It has the molecular formula C10H9NC_{10}H_{9}N and a molecular weight of approximately 145.19 g/mol. This compound typically appears as a yellow to beige powder and is soluble in solvents like dimethyl sulfoxide but has limited solubility in water and ethanol .

, including:

  • Displacement Reactions: It can undergo nucleophilic substitution, where nucleophiles displace halides or other leaving groups attached to the quinolinium structure .
  • Reduction Reactions: The cationic form of 1-methylquinolinium can be reduced by agents like 1-benzyl-1,4-dihydronicotinamide, leading to different products depending on the substituents on the quinolinium ring .
  • Photocatalytic Reactions: Under light irradiation, it can facilitate reactions such as alkoxylation of benzene derivatives, showcasing its utility in synthetic organic chemistry .

1-Methylquinolinium exhibits notable biological activities. Research indicates that it possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Additionally, some derivatives have shown mutagenic effects in vitro, although these were not confirmed in vivo . Its interaction with DNA suggests potential roles in biochemical pathways or as a therapeutic agent.

Several methods exist for synthesizing 1-methylquinolinium:

  • Methylation of Quinoline: This involves the direct methylation of quinoline using methylating agents like dimethyl sulfate or methyl iodide.
  • Quinolinium Salts Formation: By reacting quinoline with alkyl halides under controlled conditions, various salts of 1-methylquinolinium can be formed.
  • Substituted Variants: Synthesis can also be tailored to produce aryl-substituted 1-methylquinolinium salts through electrophilic aromatic substitution reactions .

1-Methylquinolinium and its derivatives have various applications:

  • Pharmaceuticals: Due to their biological activities, they are explored for use in antimicrobial and anticancer therapies.
  • Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
  • Photocatalysts: Their ability to facilitate reactions under light makes them valuable in photochemistry.

Interaction studies have revealed that 1-methylquinolinium can affect DNA processes such as hydride transfer and electron transfer. These interactions suggest a mechanism by which this compound could influence biological systems at the molecular level, potentially leading to applications in drug design and development .

1-Methylquinolinium shares structural similarities with several other compounds in the quinoline family. Here are some comparisons:

Compound NameStructure CharacteristicsUnique Features
4-MethylquinoliniumMethyl group on the fourth positionExhibits different reactivity patterns than 1-methyl variant.
2-MethylquinoliniumMethyl group on the second positionOften shows distinct biological activity profiles.
3-Cyano-1-methylquinoliniumCyano group at the third positionKnown for its photocatalytic properties.
4,7-Dichloro-1-methylquinoliniumChlorine substitutionsEnhanced stability and reactivity compared to unsubstituted variants.

Each compound has unique properties that make it suitable for specific applications while sharing core characteristics with 1-methylquinolinium. The differences often arise from the position and nature of substituents on the quinoline ring.

XLogP3

3

Related CAS

14729-72-7 (tetrafluoroborate(1-))
2525-21-5 (chloride)
26197-21-7 (pentaiodide)
3947-76-0 (iodide)

Other CAS

21979-19-1

Wikipedia

1-Methylquinolinium

Dates

Modify: 2023-07-20

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